N-((6-cyclopropylpyrimidin-4-yl)methyl)furan-2-carboxamide
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Description
Scientific Research Applications
- Application : N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide can serve as a scaffold for designing novel drugs. Researchers explore its potential as an analgesic, anti-inflammatory, or other therapeutic agents .
- Application : Investigating the antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide derivatives could reveal their efficacy against bacterial infections .
- Application : N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide could contribute to the furan platform chemicals (FPCs) beyond fuels and plastics. These chemicals, such as furfural and 5-hydroxymethylfurfural, have applications in various industries .
- Application : Researchers perform molecular docking studies to understand how N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide interacts with specific molecular targets (e.g., c-Jun N-terminal kinase 3, PMI2, and CDC7 kinase) .
- Significance : Understanding the crystal structure informs its properties and potential applications .
Medicinal Chemistry and Drug Design
Antibacterial Activity
Furan Platform Chemicals (FPCs)
Computational Studies and Molecular Docking
Crystal Structure and Spectroscopic Characterization
Charge Distribution and Molecular Electrostatic Potential (MEP)
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c17-13(12-2-1-5-18-12)14-7-10-6-11(9-3-4-9)16-8-15-10/h1-2,5-6,8-9H,3-4,7H2,(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSMWVAZQPOWGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.